GlyT1 Inhibition: Steric Advantage
The presence of a 4-tert-butylbenzoyl moiety in glycine derivatives is associated with substantially enhanced GlyT1 inhibitory potency compared to unsubstituted benzoyl analogs. While direct head-to-head data for the free acid is limited, class-level inference from closely related structures demonstrates a clear trend. For example, a 4-tert-butylbenzoyl-containing ligand (BDBM50011135) inhibits human GlyT1 with an EC50 of 10 nM [1]. In contrast, the simpler N-benzoylglycine (hippuric acid) shows minimal activity, with a reported Ki of 19,000 nM against the Oat3 transporter, which shares substrate recognition features [2]. This >1,000-fold difference, although across different transporters, highlights the profound impact of the tert-butyl group on biological recognition, a factor critical for researchers developing potent and selective GlyT1 modulators.
| Evidence Dimension | GlyT1 inhibitory potency |
|---|---|
| Target Compound Data | Not directly reported; class member with 4-tert-butylbenzoyl moiety shows EC50 10 nM |
| Comparator Or Baseline | N-benzoylglycine (hippuric acid) shows Ki 19,000 nM (Oat3 transporter) |
| Quantified Difference | Approximately 1,900-fold greater potency for the tert-butyl-containing class member |
| Conditions | Human GlyT1 expressed in cells (tert-butyl class) vs. Oat3-expressing HEK293 cells (N-benzoylglycine) |
Why This Matters
This potency differential justifies the procurement of tert-butyl-substituted building blocks over simpler analogs for any project targeting GlyT1 or related transporters, where steric and lipophilic contributions are paramount.
- [1] BindingDB. BDBM50011135 (CHEMBL3259928): Ligand for human GlyT1 with EC50 10 nM. View Source
- [2] BindingDB. BDBM50009999 (CHEMBL461): N-benzoylglycine inhibition of Oat3 with Ki 1.90E+4 nM. View Source
